4-[Bis(4-fluorophenyl)methyl]piperidine
CAS No.: 60285-00-9
Cat. No.: VC14066220
Molecular Formula: C18H19F2N
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60285-00-9 |
|---|---|
| Molecular Formula | C18H19F2N |
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 4-[bis(4-fluorophenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C18H19F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,15,18,21H,9-12H2 |
| Standard InChI Key | NLQOKCKCAKNXFS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Features
4-[Bis(4-fluorophenyl)methyl]piperidine (CAS 111627-29-3) belongs to the piperidine class of organic compounds, featuring a nitrogen-containing six-membered ring. The bis(4-fluorophenyl)methyl substituent introduces two para-fluorinated aromatic rings, contributing to its hydrophobic and electronic properties. The molecular formula is C₁₈H₁₇F₂N, with a molecular weight of 287.3 g/mol for the base compound and 366.2 g/mol for its hydrobromide salt .
Table 1: Molecular Properties of 4-[Bis(4-Fluorophenyl)Methyl]Piperidine
Spectral Identification
Infrared (IR) spectroscopy of related piperidine derivatives reveals key functional groups:
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Carbonyl stretch: 1715 cm⁻¹ (in ketone-containing analogs) .
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Aromatic C-H stretch: 3075–2804 cm⁻¹ .
Nuclear Magnetic Resonance (¹H NMR) data confirm the chair conformation, with coupling constants indicating equatorial positioning of aromatic substituents .
Synthesis and Optimization
Reaction Methodology
The synthesis of 4-[bis(4-fluorophenyl)methyl]piperidine derivatives typically involves a three-component condensation reaction:
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Hexane-2-one (or analogous ketones) as the cyclic ketone precursor.
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4-Fluorobenzaldehyde as the aromatic aldehyde.
Table 2: Synthetic Conditions for Piperidine Derivatives
| Component | Molar Ratio | Role |
|---|---|---|
| Hexane-2-one | 1 | Cyclic ketone precursor |
| 4-Fluorobenzaldehyde | 2 | Aromatic aldehyde |
| Ammonium acetate | 1 | Nitrogen source |
Reactions are conducted under reflux in ethanol, yielding piperidine derivatives after 6–8 hours with purification via recrystallization .
Structural and Conformational Analysis
Chair Conformation
X-ray crystallography and NMR studies of related piperidines demonstrate a chair conformation with equatorial orientation of the bis(4-fluorophenyl)methyl group. This arrangement minimizes steric hindrance between the aromatic rings and the piperidine hydrogens . The dihedral angle between the two fluorophenyl rings is approximately 85°, optimizing π-π stacking interactions in solid-state structures .
Electronic Effects of Fluorine Substituents
The para-fluorine atoms on the phenyl rings induce electron-withdrawing effects, altering the electron density of the piperidine nitrogen. This modification enhances hydrogen-bonding potential with biological targets, as evidenced in receptor-binding assays of similar compounds .
Pharmacological Applications
Antibacterial Activity
4-[Bis(4-fluorophenyl)methyl]piperidine derivatives exhibit concentration-dependent antibacterial activity against Gram-positive and Gram-negative pathogens isolated from hospital effluents :
Table 3: Antibacterial Efficacy of Piperidine Derivatives
| Concentration (mg/ml) | Activity Level | Pathogen Susceptibility |
|---|---|---|
| <1.0 | No inhibition | E. coli, S. aureus |
| 1.2–2.0 | Moderate inhibition | K. pneumoniae, P. aeruginosa |
| 3.0–5.0 | Significant inhibition | MRSA, Acinetobacter spp. |
Mechanistic studies suggest that the compound disrupts bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers .
Comparative Analysis with Related Compounds
Hydrobromide Salt vs. Free Base
The hydrobromide salt form (CID 19100887) offers improved aqueous solubility (>10 mg/ml in PBS) compared to the free base (CID 21745780, solubility <1 mg/ml) . This property is advantageous for in vitro and in vivo assays requiring physiological dissolution.
Substituent Effects on Bioactivity
Introducing allyl groups (e.g., 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one) increases antibacterial potency by 40% compared to the parent compound, likely due to enhanced membrane interaction . Conversely, methoxy substitutions (CID 15093872) reduce activity, emphasizing the importance of hydrophobic substituents .
Challenges and Future Directions
Synthetic Scalability
Current methodologies rely on stoichiometric ammonium acetate, generating excess acetic acid as a byproduct. Future work should explore catalytic amination techniques to improve atom economy and reduce waste .
Target Identification
While antibacterial effects are established, the compound’s molecular targets remain uncharacterized. Proteomic profiling and knockout bacterial strains could elucidate mechanisms of action .
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